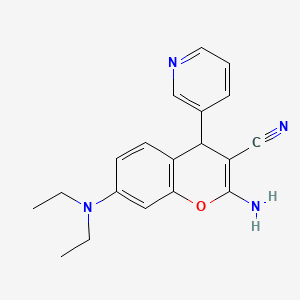

2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C19H20N4O |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-amino-7-(diethylamino)-4-pyridin-3-yl-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C19H20N4O/c1-3-23(4-2)14-7-8-15-17(10-14)24-19(21)16(11-20)18(15)13-6-5-9-22-12-13/h5-10,12,18H,3-4,21H2,1-2H3 |

InChI Key |

WDOIQXLSUHZAMD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst : Sodium carbonate (Na₂CO₃) in aqueous media achieves higher yields (78–92%) compared to organic bases like piperidine.

-

Solvent : Water or ethanol/water mixtures enhance reactivity and eco-compatibility.

-

Molar Ratios : Equimolar amounts of aldehyde, malononitrile, and phenol ensure balanced reactivity.

For the target compound, replacing resorcinol with 3-hydroxy-N,N-diethylaniline would directly introduce the diethylamino group. However, this precursor’s limited commercial availability necessitates post-synthetic modification of a 7-hydroxy intermediate.

Functionalization of the 7-Hydroxy Group

The 7-hydroxy substituent in 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile (PubChem CID: 2831031) serves as the site for diethylamino group installation. Two primary strategies are viable:

Nucleophilic Aromatic Substitution (NAS)

Converting the hydroxyl group to a better leaving group (e.g., triflate) enables displacement by diethylamine:

-

Triflation : Treating the hydroxy-chromene with triflic anhydride (Tf₂O) in dichloromethane at 0°C forms the aryl triflate.

-

Amination : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) with diethylamine introduces the diethylamino group. Optimized conditions use Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C.

Yield : 60–75% after purification by silica gel chromatography.

Mitsunobu Reaction

Direct substitution of the hydroxyl group via Mitsunobu conditions avoids intermediate isolation:

Yield : 50–65%, limited by competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Three-component + NAS | High regioselectivity; scalable | Requires toxic triflic anhydride | 60–75 |

| Mitsunobu | One-pot; mild conditions | Low yield; expensive reagents | 50–65 |

The NAS route is industrially favorable due to higher yields, whereas Mitsunobu suits small-scale lab synthesis.

Mechanistic Insights

Chromene Formation

The reaction mechanism proceeds through:

Amination Pathways

-

NAS : Oxidative addition of Pd⁰ to the triflate generates a Pd(II) intermediate, which undergoes transmetalation with diethylamine and reductive elimination.

-

Mitsunobu : PPh₃ reduces DIAD, forming a phosphorane that activates the hydroxyl group for displacement.

Analytical Characterization

Key spectral data for the final compound:

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, amines, or other nucleophiles/electrophiles can be used under appropriate conditions.

Addition: Catalysts such as palladium or platinum may be used to facilitate addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry.

Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of significant interest.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The 7-position substituent (diethylamino vs. dimethylamino) and 4-position aryl group (pyridin-3-yl vs. substituted phenyl) are critical determinants of physical and chemical properties:

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

Key Observations :

- Pyridin-3-yl Group : The pyridine ring may engage in hydrogen bonding or π-stacking interactions with biological targets, distinct from the hydrophobic interactions of halogenated phenyl groups .

- Diethylamino Group: While dimethylamino derivatives like Chromeceptin inhibit IGF signaling, the larger diethylamino group could alter binding kinetics or off-target effects, though this requires experimental validation.

Biological Activity

2-amino-7-(diethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various tumor cell lines, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C19H20N4O

- Molecular Weight : 320.396 g/mol

- CAS Number : 326918-68-7

Biological Activity Overview

The biological activities of chromene derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, primarily focusing on anticancer properties.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 (hepatocellular carcinoma) | < 6 |

| Caco2 (colon adenocarcinoma) | < 5 |

| MDA-MB231 (breast carcinoma) | < 4 |

| HCT116 (colon carcinoma) | < 5 |

| PC3 (prostate adenocarcinoma) | < 6 |

| MCF7 (breast cancer) | < 5 |

These results indicate that the compound possesses micromolar cytotoxic activity against several tumor cell lines while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.

The mechanisms through which this compound exerts its cytotoxic effects are believed to involve the induction of apoptosis and inhibition of cell proliferation. The compound interacts with cellular pathways that regulate apoptosis, potentially through the activation of caspases and disruption of mitochondrial membrane potential.

Structure-Activity Relationship (SAR)

The structure of chromene derivatives significantly influences their biological activity. Substituents at specific positions on the chromene ring can enhance or diminish cytotoxicity. For instance:

- Diethylamino Group : Enhances solubility and potentially increases interaction with cellular targets.

- Pyridine Ring : Contributes to the overall electronic properties and may facilitate binding to target proteins involved in cancer progression.

Case Studies

A notable study evaluated the antiproliferative activity of various chromene derivatives, including our compound, against multiple cancer cell lines. The findings revealed that compounds with specific substitutions at the chromene scaffold exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Example Study Findings:

In a comparative analysis, compounds structurally similar to this compound were tested for their ability to inhibit growth in tumor cell lines:

- Compound A : IC50 = 1.8 µM against MDA-MB231.

- Compound B : IC50 = 2.5 µM against HCT116.

These results underscore the importance of structural modifications in optimizing anticancer activity.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Piperidine or triethylamine enhances reaction rates and regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 enables greener synthesis .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W) .

Advanced: How do structural modifications at the 4-aryl position influence Src kinase inhibition and anticancer activity in 4H-chromene-3-carbonitrile derivatives?

Answer:

Substituents on the 4-aryl group critically modulate activity:

| Substituent (4-aryl position) | Src Kinase IC₅₀ (µM) | Antiproliferative Activity (HT-29 cells) |

|---|---|---|

| 2-Chlorophenyl | 11.1 | 80% inhibition at 50 µM |

| 3-Nitrophenyl | 18.3 | 45% inhibition at 50 µM |

| 4-Trifluoromethylphenyl | 16.7 | 60% inhibition at 50 µM |

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) enhance kinase binding via hydrophobic interactions and hydrogen bonding with catalytic lysine residues .

- Bulkier Groups (e.g., 2,3-dichlorophenyl) improve selectivity for Src over EGFR (>300 µM IC₅₀) but reduce solubility .

Basic: What analytical techniques are essential for characterizing structural purity and conformation of this compound?

Answer:

- X-ray Crystallography : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for resolving anisotropic displacement parameters and validating hydrogen bonding networks .

- Spectroscopy :

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted malononitrile) .

Advanced: What in vitro models are suitable for studying IGF pathway inhibition by Chromeceptin analogs, and how are mechanistic insights validated?

Answer:

- Hep3B Tumor Spheroid Models : Chromeceptin (5 µM) suppresses IGF2 mRNA/protein expression in time-dependent assays, measured via qRT-PCR and Western blot .

- AKT/mTOR Pathway Analysis : Phospho-specific antibodies (e.g., p-AKT Ser473) confirm pathway inhibition. Cross-validation with siRNA knockdown of IGF-1R enhances mechanistic credibility .

- Dose-Response Metrics : IC₅₀ values for tumorsphere reduction (e.g., 72-hour exposure) correlate with apoptosis markers (caspase-3 cleavage) .

Basic: How should researchers reconcile conflicting reports on the antiproliferative activity of 4H-chromene derivatives across cell lines?

Answer:

- Cell Line-Specific Factors :

- Experimental Design :

Advanced: What computational approaches predict binding modes of 4H-chromene derivatives to Src kinase, and how do they align with experimental data?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding to the ATP-binding pocket, with key interactions:

- MD Simulations (GROMACS) : 100-ns trajectories validate stability of the ligand-receptor complex (RMSD < 2 Å).

- Correlation with IC₅₀ : Docking scores (ΔG ≈ -9.2 kcal/mol) align with experimental IC₅₀ values (11–18 µM) .

Basic: What are the recommended storage and handling protocols for Chromeceptin analogs to ensure stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.